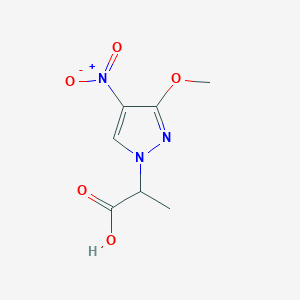![molecular formula C25H24F3N3O3 B454978 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B454978.png)
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound that features a quinoline core, a butoxyphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a carbonyl compound under acidic conditions.
Introduction of the Butoxyphenyl Group: This step involves a nucleophilic substitution reaction where a butoxy group is introduced to the phenyl ring.
Formation of the Pyrazole Ring: This is typically done through a cyclization reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the quinoline and pyrazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline or pyrazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new groups to the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines or pyrazolines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Research: The compound could be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline and pyrazole rings could play a crucial role in binding to these targets, while the butoxyphenyl group might enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound is similar but has two difluoromethyl groups instead of one trifluoromethyl group.
1-{[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol: This compound has a methoxy group instead of a butoxy group.
Uniqueness
The unique combination of a butoxyphenyl group, a quinoline core, and a pyrazole ring with a trifluoromethyl group makes 1-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol distinct. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased lipophilicity and potential for diverse chemical modifications.
Properties
Molecular Formula |
C25H24F3N3O3 |
|---|---|
Molecular Weight |
471.5g/mol |
IUPAC Name |
[2-(4-butoxyphenyl)quinolin-4-yl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C25H24F3N3O3/c1-3-4-13-34-18-11-9-17(10-12-18)22-14-20(19-7-5-6-8-21(19)29-22)23(32)31-24(33,25(26,27)28)15-16(2)30-31/h5-12,14,33H,3-4,13,15H2,1-2H3 |
InChI Key |
WQBFFMFDVPQASI-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4C(CC(=N4)C)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B454895.png)
![4-Methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzaldehyde](/img/structure/B454896.png)
![3-[(4-Isopropylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454899.png)



![Methyl 6-methyl-2-{[(5-propyl-3-thienyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454905.png)
![5-[(2,4,6-Tribromophenoxy)methyl]furan-2-carbaldehyde](/img/structure/B454906.png)
![methyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B454908.png)
![(4-Benzylpiperidin-1-yl)[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B454910.png)
![5-[(3-Chlorophenoxy)methyl]-2-furoic acid](/img/structure/B454912.png)
![5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde](/img/structure/B454913.png)
![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B454914.png)

